(6-Phenylhexyl)phosphonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-phenylhexylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O3P/c13-16(14,15)11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSXWQRPRVRAJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606417 | |
| Record name | (6-Phenylhexyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915376-53-3 | |
| Record name | (6-Phenylhexyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Phenylhexyl Phosphonic Acid and Analogues
Strategies for Phosphonate (B1237965) Precursor Synthesis
The initial and crucial phase in synthesizing (6-phenylhexyl)phosphonic acid involves the preparation of its corresponding dialkyl ester, such as diethyl (6-phenylhexyl)phosphonate. This precursor contains the complete carbon skeleton and the carbon-phosphorus bond. The methodologies to achieve this can be broadly categorized into alkylation reactions, cross-coupling strategies, and other addition-based routes.
Alkylation reactions represent the most direct and widely utilized method for forming the C-P bond in precursors for long-chain alkylphosphonic acids. These reactions typically involve the nucleophilic attack of a phosphorus-containing reagent on an appropriate alkyl electrophile.
The Michaelis-Arbuzov reaction is a cornerstone of C-P bond formation and is highly suitable for preparing dialkyl (6-phenylhexyl)phosphonate. beilstein-journals.org This reaction involves the treatment of a trialkyl phosphite (B83602), such as triethyl phosphite, with an alkyl halide. beilstein-journals.org For the synthesis of the target compound, 1-bromo-6-phenylhexane serves as the ideal alkyl halide substrate. The reaction proceeds via the nucleophilic attack of the phosphite on the primary alkyl bromide, leading to a quasi-phosphonium salt intermediate. This intermediate then undergoes a dealkylation step, typically through attack by the displaced bromide ion on one of the ethyl groups, to yield the stable diethyl (6-phenylhexyl)phosphonate and bromoethane (B45996) as a byproduct. The high efficiency of the Michaelis-Arbuzov reaction for primary alkyl halides makes it a preferred route. beilstein-journals.org
A related classical method is the Michaelis-Becker reaction , which utilizes a dialkyl phosphite (also known as a dialkyl H-phosphonate). The dialkyl phosphite is first deprotonated with a strong base, such as sodium hydride (NaH) or an alkoxide, to generate a potent sodium dialkyl phosphite nucleophile. This phosphite anion then displaces a halide from 1-bromo-6-phenylhexane in a standard SN2 reaction to form the desired phosphonate ester.
While direct alkylation is common for saturated alkyl chains, palladium-catalyzed cross-coupling reactions offer powerful alternatives, particularly for creating C(sp²)-P bonds, which can then be modified. beilstein-journals.orgnih.gov
The Hirao reaction involves the palladium-catalyzed coupling of a dialkyl H-phosphonate with an aryl or vinyl halide. To synthesize a (6-phenylhexyl)phosphonate precursor, one could envision a strategy where 6-bromo-1-hexene (B1265582) is coupled with a dialkyl H-phosphonate to yield a hexenylphosphonate. The terminal double bond could then be used in a subsequent Suzuki or Heck coupling with a phenyl source (e.g., phenylboronic acid or iodobenzene, respectively), followed by reduction of the double bond to afford the saturated phenylhexyl chain.
Alternatively, the Tavs reaction , a transition-metal-catalyzed C–P cross-coupling, can be used to form arylphosphonates by reacting an aryl halide with a trialkyl phosphite. beilstein-journals.org While not directly applicable for the alkyl chain, a related palladium-catalyzed coupling could join an ω-haloalkylphosphonate with a phenyl-containing organometallic reagent. More directly, a single-step palladium-catalyzed Heck coupling of vinyl phosphonic acid with aryl halides has been developed to produce styryl phosphonic acids, which feature a C(sp²)-P bond. rsc.org Such an intermediate could potentially be elaborated and reduced to form the phenylalkyl structure. These catalytic methods are often compatible with a wide range of functional groups, providing synthetic flexibility. nih.govnih.gov
Several other synthetic strategies can be employed to generate phenylalkyl phosphonates.
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for alkene synthesis and can be adapted for phosphonate synthesis. organicchemistrydata.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. organicchemistrydata.org To create the (6-phenylhexyl)phosphonate skeleton, a suitable phosphonate ylide could react with 5-phenylpentanal (B1348794). A more common approach would be to react diethyl (phosphonomethyl)phosphonate with 5-phenylpentanal to generate an unsaturated phosphonate, which would then require hydrogenation of the resulting carbon-carbon double bond to yield the final saturated product. nih.gov
Addition reactions, such as the Pudovik and Abramov reactions , provide another route. These involve the base-catalyzed addition of H-phosphonates (Pudovik) or the uncatalyzed addition of trialkyl phosphites (Abramov) to carbonyl compounds. beilstein-journals.org For instance, the addition of diethyl phosphite to 6-phenylhexanal (B169465) would yield an α-hydroxyphosphonate, which would then require a subsequent deoxygenation step to arrive at the target (6-phenylhexyl)phosphonate.
Hydrolysis and Dealkylation of Phosphonate Esters to Yield Phosphonic Acids
The final step in the synthesis is the conversion of the chemically stable dialkyl phosphonate ester into the corresponding phosphonic acid. This transformation requires the cleavage of the two P-O-C ester bonds. This is a critical step, and two main strategies are employed: harsh acidic hydrolysis or milder silyl-reagent-mediated dealkylation. beilstein-journals.orgresearchgate.net
The most traditional method for phosphonate ester hydrolysis is to heat the ester under reflux with a concentrated strong acid. beilstein-journals.orglibretexts.orglibretexts.org This process typically occurs in two consecutive steps, with the cleavage of the second ester group being the rate-determining step. mdpi.comnih.gov
Hydrochloric acid (HCl) is the most commonly used reagent for this purpose. beilstein-journals.org Typically, the dialkyl phosphonate is refluxed with concentrated aqueous HCl (e.g., 6-12 M) for several hours to drive the reaction to completion. beilstein-journals.orgnih.gov While effective, these conditions are harsh and may not be suitable for substrates with acid-sensitive functional groups. nih.gov
Hydrobromic acid (HBr) can also be used and sometimes offers different reactivity or workup advantages. nih.gov For more resistant esters or when milder conditions are needed for sensitive substrates, trifluoroacetic acid (TFA) can be effective, particularly for the cleavage of tert-butyl phosphonate esters, which proceeds under much milder conditions. beilstein-journals.org
Table 1: Comparison of Selected Acid-Mediated Hydrolysis Conditions for Dialkyl Phosphonates
| Acid Catalyst | Typical Conditions | Reaction Time | Suitability | Key Findings |
|---|---|---|---|---|
| Hydrochloric Acid (HCl) | Concentrated (6-12 M), Reflux | 1-12 hours | General purpose, robust substrates | A widely applied method; hydrolysis occurs in two steps. beilstein-journals.orgnih.gov |
| Hydrobromic Acid (HBr) | Concentrated, Reflux | Several hours | Alternative to HCl | Occasionally used for phosphonate hydrolysis. nih.gov |
| Trifluoromethanesulfonic Acid | Not commonly cited for general dialkyl phosphonates | Variable | Often used for specific applications | Not a standard choice for simple alkyl ester cleavage. |
| Trifluoroacetic Acid (TFA) | Neat or in DCM, Room Temp. | Minutes to hours | Excellent for tert-butyl esters | Highly efficient for deprotection of acid-labile tert-butyl groups. beilstein-journals.org |
To circumvent the harshness of strong acid hydrolysis, silyl (B83357) reagents are widely used for the mild and efficient dealkylation of phosphonate esters. researchgate.net The most prominent of these methods is the McKenna reaction . beilstein-journals.orgd-nb.info
This two-step procedure utilizes bromotrimethylsilane (B50905) (TMSBr) to convert the dialkyl phosphonate into a bis(trimethylsilyl) phosphonate intermediate. rsc.orgrsc.org This silylation step is highly efficient and proceeds under neutral, anhydrous conditions, typically in a solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724) (ACN) at room temperature, although gentle heating can accelerate the reaction for more hindered esters. d-nb.infomdpi.com The reaction is driven by the formation of a stable silicon-oxygen bond and the corresponding alkyl bromide. nih.gov
The resulting bis(trimethylsilyl) ester is extremely labile to hydrolysis. The second step simply involves the addition of a protic solvent, usually methanol (B129727) or water. rsc.orgrsc.org This rapidly cleaves the silyl ester bonds to yield the desired phosphonic acid and trimethylsilanol (B90980) (or its derivatives), which are easily removed during workup. The mildness and high selectivity of the McKenna reaction make it compatible with a wide array of functional groups that would not survive strong acid treatment. rsc.orgrsc.orgoakwoodchemical.com Recent advancements include the use of microwave irradiation to dramatically reduce reaction times from hours to minutes. mdpi.com
Table 2: Representative Conditions for the McKenna Reaction
| Substrate Ester | Reagent | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|---|
| Diethyl Phosphonate | TMSBr | Neat | 40 °C (Microwave) | 2 min | Quantitative Conv. mdpi.com |
| Diisopropyl Phosphonate | TMSBr | Neat | 40 °C (Microwave) | 15 min | Quantitative Conv. mdpi.com |
| Diethyl Phosphonate | TMSBr | DCM | Room Temp. | ~2 hours | High (85-98%) |
| Diethyl Arylphosphonate | TMSBr | ACN | 60 °C (Conventional) | 4-6 hours | 82-91% mdpi.com |
| Diethyl Arylphosphonate | TMSBr | ACN | 60 °C (Microwave) | 15-30 min | 82-91% mdpi.com |
Catalytic Hydrogenolysis for Removal of Protecting Groups
Catalytic hydrogenolysis is a mild and efficient method for the deprotection of benzyl (B1604629) phosphonate esters. beilstein-journals.orgnih.gov This strategy is particularly advantageous as the benzyl groups can be selectively cleaved under neutral conditions, leaving other functional groups within the molecule intact. The reaction typically involves treating the dibenzyl phosphonate precursor with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. beilstein-journals.orggoogle.com
The general transformation is depicted below:
Starting Material: Dibenzyl (6-phenylhexyl)phosphonate
Reagents: H₂, Palladium on Carbon (Pd/C)
Product: this compound
By-product: Toluene (B28343)
This method is widely used due to its clean conversion and the ease of removing the catalyst by filtration. google.com It offers an excellent alternative to harsh acidic conditions that might be detrimental to other parts of the molecule. beilstein-journals.orgnih.gov The selection of benzyl as a protecting group is often a strategic choice when planning a multi-step synthesis that requires orthogonal deprotection strategies. univpancasila.ac.id
Boron Reagent-Mediated Dealkylation Approaches
The dealkylation of dialkyl phosphonates using boron-based reagents, particularly boron tribromide (BBr₃), is a powerful and generally applicable method for the synthesis of phosphonic acids. thieme-connect.comresearchgate.net This approach is noted for its mild conditions and high efficiency, even with sterically hindered phosphonate esters. beilstein-journals.orgnih.gov The reaction proceeds by adding BBr₃ to a solution of the dialkyl phosphonate in an anhydrous aprotic solvent, such as toluene, at low temperature, followed by heating. thieme-connect.com The intermediate borophosphonate oligomers are then hydrolyzed to yield the final phosphonic acid. beilstein-journals.orgthieme-connect.com
This method is compatible with a wide array of sensitive functional groups, including esters, ketones, and phthalimides, demonstrating a high degree of selectivity for the P-O alkyl bond cleavage. nih.govthieme-connect.com
Table 1: Examples of BBr₃-Mediated Dealkylation of Dialkyl Phosphonates
| Starting Dialkyl Phosphonate | Product Phosphonic Acid | Yield (%) | Reference |
| Diethyl decylphosphonate | Decylphosphonic acid | 95 | thieme-connect.com |
| Diethyl allylphosphonate | Allylphosphonic acid | 96 | thieme-connect.com |
| Diethyl (3-oxobutyl)phosphonate | (3-Oxobutyl)phosphonic acid | 93 | thieme-connect.com |
This table showcases the high yields and functional group tolerance of the BBr₃ dealkylation method as reported in the literature.
Dealkylation with Trimethylsilyl (B98337) Trifluoromethanesulfonate (B1224126) (TMS-OTf)
For molecules that are particularly sensitive, such as complex peptides or other multifunctional compounds, dealkylation using trimethylsilyl trifluoromethanesulfonate (TMS-OTf) provides an exceptionally mild alternative. beilstein-journals.orgnih.gov This method, often employed in the context of peptide chemistry, utilizes TMS-OTf as a silylating agent in the presence of trifluoroacetic acid (TFA) and scavengers like dimethylsulfide (DMS) and m-cresol (B1676322) to prevent side reactions. beilstein-journals.orgnih.gov
The reaction first converts the phosphonate ester into a bis(trimethylsilyl) phosphonate intermediate. This intermediate is then readily hydrolyzed to the phosphonic acid. While highly effective for delicate substrates, the reagents are more specialized compared to other methods. researchgate.net
Direct Phosphonylation Approaches
Direct phosphonylation methods aim to form the crucial P-C bond and the phosphonic acid moiety in a single conceptual step, often starting from phosphorous acid or its derivatives.
Reactions Utilizing Phosphorous Acid (H₃PO₃) for Direct P-C Bond Formation
Direct methods for synthesizing phosphonic acids often employ phosphorous acid (H₃PO₃) as the phosphorus source. beilstein-journals.orgnih.gov These reactions can be advantageous by reducing the number of synthetic steps. For instance, the formation of α-hydroxy- and α-aminophosphonic acids can be achieved through reactions of aldehydes or imines with phosphorous acid. chim.it Recent advancements have also explored the direct phosphonylation of amines using elemental white phosphorus (P₄) and alcohols, which proceeds through a dialkyl phosphite intermediate. chinesechemsoc.org
However, a significant challenge with these direct methods is the purification of the highly polar phosphonic acid product from the reaction mixture, which often contains other polar substances. beilstein-journals.org
Purification and Isolation Techniques for this compound
The purification of phosphonic acids is often challenging due to their high polarity and low solubility in common organic solvents.
Chromatographic Purification Strategies (e.g., Reversed-Phase High-Performance Liquid Chromatography)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of polar compounds like this compound. beilstein-journals.org This method separates compounds based on their hydrophobic interactions with a non-polar stationary phase.
For a molecule like this compound, a C18 (octadecylsilyl) or a phenyl-hexyl stationary phase would be suitable. chemass.sishimadzu.com The phenyl-hexyl phase, in particular, offers dual selectivity, combining hydrophobic interactions from the hexyl chain and π-π interactions from the phenyl group, which can be beneficial for separating aromatic compounds. windows.netwindows.net
Table 2: Common Stationary Phases for Reversed-Phase HPLC of Phosphonic Acids
| Stationary Phase | Separation Principle | Potential Advantage for this compound |
| C18 (ODS) | Primarily hydrophobic interactions. shimadzu.com | General applicability and strong retention for the hexyl chain. |
| Phenyl-Hexyl | Mixed-mode with hydrophobic and π-π interactions. windows.netwindows.net | Enhanced selectivity due to interaction with the phenyl ring. |
| Polar-Embedded Phases | Hydrophobic interactions with modified surface polarity. | Can provide alternative selectivity and better peak shape for polar analytes. |
The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as trifluoroacetic acid (TFA) or phosphoric acid to ensure the phosphonic acid is in its neutral form, leading to better peak shape and retention. phenomenex.com Due to the high polarity of phosphonic acids, purification can be challenging and is often limited to preparative RP-HPLC for obtaining pure samples. beilstein-journals.org
Recrystallization and Azeotropic Distillation for Product Isolation
The isolation and purification of the final phosphonic acid product, such as this compound, are critical steps that significantly influence the compound's purity and handling characteristics. Due to the high polarity and hygroscopic nature of the phosphonic acid group, these compounds can be challenging to purify, often appearing as sticky oils or waxy solids. researchgate.net Recrystallization and azeotropic distillation are two key techniques employed to overcome these challenges and isolate the product in a pure, solid form.
Azeotropic Distillation
Azeotropic distillation is a widely used method for removing water from reaction mixtures, which is particularly crucial in the final stages of phosphonic acid synthesis. nih.govbeilstein-journals.org The most common synthetic route to phosphonic acids involves the acidic hydrolysis of dialkyl phosphonate precursors using concentrated aqueous acids like hydrochloric acid (HCl). d-nb.info After the hydrolysis is complete, the excess acid and, more importantly, the water must be thoroughly removed.
The process involves adding a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene (B151609). nih.govgoogleapis.com When the mixture is heated, this azeotrope boils at a temperature lower than the boiling point of either component, effectively removing water from the reaction mixture. google.com This is typically continued until all traces of water are eliminated, which can be observed when the temperature of the reaction mixture reaches the constant boiling point of the azeotropic solvent (e.g., 110-112 °C for toluene). nih.govgoogle.com This dehydration is vital as residual water can interfere with crystallization and lead to a hygroscopic, difficult-to-handle product. beilstein-journals.org In some procedures, the distillation is run in a Dean-Stark apparatus, which allows for the continuous separation and removal of water from the refluxing solvent. mdpi.com
Recrystallization
Recrystallization is the most powerful method for purifying nonvolatile solid organic compounds. pitt.edu The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures. umass.edu For a successful recrystallization, the target compound should be highly soluble in the hot solvent but sparingly soluble in the cold solvent. umass.edu
The purification of phosphonic acids by recrystallization can be complicated by their physical properties. d-nb.info Finding a single suitable solvent can be difficult. Researchers often employ mixed solvent systems to achieve the desired solubility profile. researchgate.net Common systems for crystallizing polar compounds like phosphonic acids include combinations of a polar solvent in which the acid is soluble (e.g., water, acetone, ethanol) and a less polar solvent in which it is not (e.g., hexane, diethyl ether). researchgate.net For instance, the compound might be dissolved in a minimal amount of a hot polar solvent, followed by the slow addition of a cold, less polar solvent until turbidity is observed, inducing crystallization upon cooling.
Given the challenges, several strategies have been developed for analogous compounds:
Direct Crystallization: In some cases, direct crystallization from a solvent mixture like acetone:water or acetonitrile:water proves effective. researchgate.net
Salt Formation: A common and effective strategy involves converting the phosphonic acid to a salt prior to crystallization. The formation of a sodium, cyclohexylammonium, or dicyclohexylammonium (B1228976) salt can significantly alter the compound's crystallinity and reduce its hygroscopicity, making it easier to handle and purify. researchgate.net
Precursor Purification: Often, it is more efficient to purify the phosphonate ester precursor (e.g., diethyl (6-phenylhexyl)phosphonate) using standard techniques like silica (B1680970) gel chromatography before the final hydrolysis step. d-nb.info The subsequent clean hydrolysis reaction can yield the final phosphonic acid in a state that may only require removal of volatile reagents without extensive purification. nih.govd-nb.info
The table below outlines potential solvent systems that could be explored for the recrystallization of this compound, based on general findings for long-chain phosphonic acids.
| Solvent System | Rationale/Application | Reference |
|---|---|---|
| Water/Ethanol (B145695) | Dissolve in minimal hot water, then add cold ethanol to induce precipitation. Suitable for highly polar compounds. | researchgate.net |
| Acetone/Water | A common system for crystallizing polar organic compounds. | researchgate.net |
| Acetonitrile/Water | Another effective mixed-solvent system for compounds with challenging solubility. | researchgate.net |
| Methanol/Diethyl Ether | Used for precipitating phosphonic acids after dealkylation of silyl esters. | researchgate.net |
| Ethyl Acetate/Pentane | Used for washing/purifying phosphonic acid analogues to high purity (>95%). | uit.no |
The following table summarizes the key parameters for the azeotropic distillation step in phosphonic acid synthesis.
| Parameter | Description | Example | Reference |
|---|---|---|---|
| Azeotropic Agent | A water-immiscible solvent that forms a low-boiling azeotrope with water. | Toluene | nih.govbeilstein-journals.org |
| Apparatus | Standard distillation setup or a Dean-Stark apparatus for continuous water removal. | Dean-Stark Trap | mdpi.com |
| Temperature Range | The reaction is heated to the boiling point of the azeotrope. | 75 °C to 130 °C | google.com |
| Completion Point | Distillation is stopped when the temperature stabilizes at the boiling point of the pure azeotropic agent, indicating water has been removed. | 110-112 °C (for Toluene) | google.com |
Molecular Interactions and Supramolecular Assemblies of 6 Phenylhexyl Phosphonic Acid
Intermolecular Hydrogen Bonding Networks
Hydrogen bonding is a critical directional interaction that plays a fundamental role in the chemistry of (6-phenylhexyl)phosphonic acid. libretexts.orgwikipedia.org The phosphonic acid group, with its proton-donating hydroxyl groups and proton-accepting phosphoryl oxygen, is the primary site for these interactions.
Role in Self-Assembly and Formation of Ordered Structures
Research has shown that the hydrogen bonding between phosphonic acid molecules is a crucial initial step in the formation of self-assembled monolayers on various substrates. nih.gov It is proposed that before covalent attachment to a surface, the phosphonic acid molecules are held together by a combination of van der Waals forces and hydrogen bonding. nih.gov This pre-organization facilitates the subsequent formation of a densely packed and ordered monolayer.
Phosphonic Acid-Mediated Coordination with Metal Centers
The phosphonic acid group of this compound exhibits a strong affinity for metal ions and metal oxide surfaces, leading to the formation of coordination complexes and hybrid materials. researchgate.netnih.gov This interaction is central to many of its applications, particularly in surface modification and the creation of functional interfaces.
Analysis of Monodentate, Bidentate, and Tridentate Binding Modes to Metal Ions
The phosphonic acid group can coordinate to metal centers in several distinct modes, influencing the structure and stability of the resulting complex. These binding modes are primarily categorized as monodentate, bidentate, and tridentate. researchgate.net
Monodentate: In this mode, only one of the oxygen atoms of the phosphonic acid group coordinates to a single metal center. This can occur through either a hydroxyl oxygen or the phosphoryl oxygen.
Bidentate: This mode involves the coordination of two oxygen atoms from the phosphonic acid group to one or more metal centers. This can manifest as a chelating interaction, where both oxygens bind to the same metal ion, or as a bridging interaction, where the phosphonate (B1237965) group links two different metal centers.
Tridentate: In this configuration, all three oxygen atoms of the phosphonic acid group participate in coordination with one or more metal centers. This mode of binding often leads to the formation of highly stable and well-ordered structures on surfaces.
The specific binding mode adopted depends on several factors, including the nature of the metal ion, the pH of the system, and the steric environment around the coordination site. uhasselt.be
Below is a table summarizing the possible binding modes of the phosphonic acid group:
| Binding Mode | Description | Number of Coordinated Oxygen Atoms |
| Monodentate | One oxygen atom coordinates to a metal center. | 1 |
| Bidentate (Chelating) | Two oxygen atoms coordinate to the same metal center. | 2 |
| Bidentate (Bridging) | Two oxygen atoms coordinate to two different metal centers. | 2 |
| Tridentate | Three oxygen atoms coordinate to one or more metal centers. | 3 |
Influence of the Phenylhexyl Chain on Coordination Geometry and Stability
The van der Waals interactions between the alkyl chains of adjacent molecules contribute to the stability and ordering of the assembled structure. nih.gov The presence of the phenyl group can introduce π-π stacking interactions, further influencing the supramolecular arrangement. The steric hindrance imposed by the phenylhexyl chain can also affect the accessibility of the phosphonic acid headgroup, potentially favoring certain binding modes over others. researchgate.net
Self-Assembly Mechanisms and Structural Architectures
The interplay of hydrogen bonding, coordination interactions, and van der Waals forces drives the self-assembly of this compound into various structural architectures. One of the most significant of these is the formation of self-assembled monolayers (SAMs).
Formation of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers are highly ordered molecular films formed by the spontaneous adsorption of molecules onto a solid surface. ethz.ch For this compound, the phosphonic acid headgroup serves as a robust anchor, binding strongly to metal oxide surfaces such as aluminum oxide, titanium dioxide, and indium tin oxide. ethz.chtcichemicals.comnih.gov
The formation of a SAM typically proceeds via a solution-based deposition method, where a substrate is immersed in a dilute solution of this compound. tcichemicals.com The process is driven by the chemical affinity between the phosphonic acid and the surface. ethz.ch Once anchored, the molecules organize themselves to maximize favorable intermolecular interactions, including hydrogen bonding between adjacent phosphonic acid groups and van der Waals forces between the phenylhexyl chains. This results in a densely packed, quasi-crystalline two-dimensional structure. ethz.chnih.gov
The quality and stability of the resulting SAM can be influenced by factors such as the cleanliness of the substrate, the concentration of the solution, the immersion time, and post-deposition annealing. nih.govscience.gov The formation of these stable and well-defined monolayers is critical for a variety of applications where precise control over surface properties is required. nih.govmdpi.com
Characterization of Supramolecular Aggregates and Ordered Multilayers
The formation and structure of supramolecular aggregates and ordered multilayers of this compound (6-PHPA) on various surfaces are investigated using a suite of complementary surface-sensitive techniques. These methods provide detailed insights into the chemical composition, molecular orientation, ordering, and topographical features of the resulting self-assembled monolayers (SAMs).
A variety of analytical techniques are employed to characterize these complex assemblies. X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for determining the elemental composition and chemical states of the atoms at the surface, confirming the presence and integrity of the phosphonate headgroup and the phenylhexyl chain. scielo.org.mx Angle-resolved XPS (ARXPS) can further provide information about the thickness and uniformity of the monolayer. scielo.org.mx
Fourier Transform Infrared Spectroscopy (FTIR), particularly in its Reflection-Absorption Infrared Spectroscopy (RAIRS) configuration, is used to probe the vibrational modes of the molecules within the SAM. wikipedia.orgspectroscopyonline.com This allows for the determination of the molecular orientation and the degree of conformational order within the alkyl chains. Similarly, Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy provides detailed information about the orientation of specific molecular orbitals, such as the π* orbitals of the phenyl ring, revealing the tilt and twist angles of the molecules relative to the substrate surface. wikipedia.orgresearchgate.net
Scanning probe microscopy techniques, including Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), are indispensable for visualizing the morphology and nanoscale structure of the SAMs. wikipedia.org AFM can reveal the topography, domain formation, and presence of defects, while STM can provide atomic-resolution images of the molecular packing.
Other spectroscopic methods such as Sum-Frequency Generation (SFG) and Second-Harmonic Generation (SHG) are also utilized to probe the interfacial structure and molecular orientation with high surface specificity. wikipedia.org The combination of these techniques provides a comprehensive picture of the supramolecular organization of 6-PHPA on surfaces.
| Characterization Technique | Information Obtained |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state of atoms, monolayer integrity. scielo.org.mx |
| Angle-Resolved XPS (ARXPS) | Monolayer thickness and uniformity. scielo.org.mx |
| Reflection-Absorption Infrared Spectroscopy (RAIRS) | Molecular orientation, conformational order of alkyl chains. wikipedia.orgspectroscopyonline.com |
| Near-Edge X-ray Absorption Fine Structure (NEXAFS) | Orientation of molecular orbitals (e.g., phenyl ring), molecular tilt angles. wikipedia.orgresearchgate.net |
| Atomic Force Microscopy (AFM) | Surface topography, domain structure, defects. wikipedia.org |
| Scanning Tunneling Microscopy (STM) | Atomic-resolution imaging of molecular packing. wikipedia.org |
| Sum-Frequency Generation (SFG) | Interfacial structure, molecular orientation. wikipedia.org |
| Second-Harmonic Generation (SHG) | Surface symmetry, molecular orientation. wikipedia.org |
Influence of Substrate Material and Environmental Conditions on Assembly Configuration
The configuration of self-assembled monolayers of this compound is significantly influenced by the nature of the substrate and the surrounding environmental conditions during and after assembly. The choice of substrate material dictates the primary binding mechanism and can influence the packing density and orientation of the molecules.
On oxide surfaces such as silicon oxide (SiO₂), titanium dioxide (TiO₂), and zinc oxide (ZnO), the phosphonic acid headgroup can form strong covalent or dative bonds with the surface metal atoms. acs.org The nature of this bond (monodentate, bidentate, or tridentate) can vary depending on the specific substrate and its surface hydroxyl group density, which in turn affects the tilt and packing of the phenylhexyl chains. acs.org For instance, on ZnO, phosphonates can exhibit different binding modes, leading to variations in monolayer packing density. acs.org The self-assembly process is driven by the reduction of the surface free energy of the substrate upon adsorption of the molecules. wikipedia.orgwikipedia.org
Environmental factors play a crucial role in the self-assembly process. nih.gov The choice of solvent, its polarity, and the concentration of the 6-PHPA solution can affect the kinetics of monolayer formation and the final structural order. wikipedia.org Temperature is another critical parameter, as it can influence the rate of adsorption and the mobility of molecules on the surface, which is necessary for achieving a well-ordered, thermodynamically stable monolayer. acs.org The presence of water in the solvent or the atmosphere can also impact the hydrolysis of the phosphonic acid headgroup and its subsequent binding to the oxide surface. The process of self-assembly is often reversible and can be influenced by external parameters, highlighting the need for controlled conditions to achieve desired structures. wikipedia.org
| Factor | Influence on Assembly Configuration |
| Substrate Material | Determines the primary binding mechanism (covalent, dative bonds) with the phosphonic acid headgroup. acs.org Influences molecular packing density and orientation. acs.org |
| Solvent | Affects the kinetics of monolayer formation and the final structural order. wikipedia.org Polarity can influence molecular interactions in the solution phase. |
| Concentration | Impacts the rate of adsorption and surface coverage. |
| Temperature | Influences the rate of adsorption and the surface mobility of molecules, affecting the degree of order in the final assembly. acs.org |
| Presence of Water | Can affect the hydrolysis of the phosphonic acid headgroup and its binding to oxide surfaces. |
Hydrophobic and Aromatic Interactions in Molecular Packing
The phenylhexyl moiety of this compound plays a crucial role in the intermolecular association and packing of the molecules within the self-assembled monolayer. This contribution arises from a combination of hydrophobic and aromatic interactions between adjacent molecules.
The hexyl chain provides significant van der Waals interactions, which are a form of hydrophobic interaction. These forces are critical in driving the close packing of the alkyl chains, leading to a more ordered and dense monolayer. The length and flexibility of the hexyl chain allow for conformational arrangements that maximize these stabilizing interactions.
The terminal phenyl group introduces the possibility of aromatic or π-π stacking interactions between neighboring molecules. researchgate.net These interactions, where the electron clouds of the aromatic rings overlap, can provide additional stability to the assembly and influence the orientation of the molecules. The phenyl group's presence can lead to a more upright orientation of the molecules on the surface to facilitate these interactions. The combination of hydrophobic interactions from the hexyl chain and π-π interactions from the phenyl ring results in a unique packing arrangement that is distinct from purely alkyl or purely aromatic phosphonic acids. acs.orgresearchgate.net This interplay of forces is essential for the formation of well-defined and stable supramolecular structures. windows.net
| Interaction Type | Contributing Moiety | Effect on Molecular Packing |
| Hydrophobic (van der Waals) | Hexyl chain | Promotes close packing and ordering of the alkyl chains. |
| Aromatic (π-π stacking) | Phenyl group | Provides additional stability and can influence molecular orientation. researchgate.net |
Surface Chemistry and Interfacial Phenomena of 6 Phenylhexyl Phosphonic Acid
Functionalization of Metal Oxide Surfaces
(6-Phenylhexyl)phosphonic acid is a key molecule for the functionalization of various metal oxide surfaces. Its phosphonic acid headgroup exhibits a strong affinity for these surfaces, leading to the formation of self-assembled monolayers (SAMs) that can alter the surface properties in a controlled manner.
Adsorption Mechanisms on Aluminum Oxide, Titanium Dioxide, Zinc Oxide, and Iron Oxide Substrates
The adsorption of phosphonic acids, including this compound, onto metal oxide surfaces is a complex process governed by the formation of chemical bonds between the phosphonic acid group and the metal oxide. researchgate.netbeilstein-journals.org The nature of this bonding can vary depending on the specific metal oxide and the reaction conditions.
Aluminum Oxide (Al₂O₃): On aluminum oxide surfaces, phosphonic acids are known to form strong Al-O-P chemical bonds. researchgate.net The adsorption process involves a condensation reaction between the phosphonic acid's hydroxyl groups and the hydroxyl groups present on the aluminum oxide surface. ethz.chresearchgate.net This can result in mono-, bi-, or tridentate binding modes. ethz.chresearchgate.net Infrared Reflection Absorption Spectroscopy (IRAS) studies on phenylphosphonic acid (a related compound) on alumina (B75360) have shown that at monolayer coverage, PO-Al bonds are formed, with the phenyl ring oriented perpendicularly to the surface. researchgate.net
Titanium Dioxide (TiO₂): Phosphonic acids are considered promising anchoring groups for molecules on TiO₂ surfaces, offering greater stability compared to carboxylic acids. acs.orglu.se Studies on anatase TiO₂ have shown that phosphonic acids can adsorb in different configurations. For instance, phenylphosphonic acid has been observed to adsorb in a bidentate geometry at low coverages, transitioning to a mixed bidentate/monodentate mode at higher coverages. researchgate.net The adsorption strength is significant, with calculated adsorption energies for phosphonic acid on anatase TiO₂ exceeding 40 kcal/mol. lu.se The binding can occur in monodentate, bidentate, or even tridentate fashions, involving the formation of Ti-O-P bonds. nih.govuba.ar The specific binding mode can also be temperature-dependent. uba.ar
Zinc Oxide (ZnO): Phosphonic acids form robust bonds with zinc oxide surfaces, making them effective for surface modification. mdpi.comrsc.org Oxygen plasma treatment of ZnO surfaces can create more reactive oxygen species, leading to a more robust binding of phosphonic acids. rsc.org Infrared spectroscopy analysis suggests that alkylphosphonic acids can bind to ZnO in a predominantly tridentate fashion, forming dense and well-ordered monolayers. rsc.org However, the formation of well-defined SAMs on ZnO can be influenced by the solvent used, with less polar solvents being preferred to avoid the formation of undesired byproducts. nih.gov
Iron Oxide (Fe₂O₃/Fe₃O₄): Phosphonic acids have a strong affinity for iron oxide surfaces and can be used to stabilize iron oxide nanoparticles. psu.eduresearchgate.net The hydroxyl groups on the iron oxide surface readily react with phosphonic acids in aqueous conditions to form a layer of ferric phosphonate (B1237965). researchgate.net This interaction has been utilized to create protective coatings on steel, where the phosphonic acid layer self-assembles into a lamellar structure. researchgate.net The phosphonic acid group can also be used to anchor polymers to iron oxide nanoparticles, creating stable and functionalized materials. psu.edu
Impact of Surface Pre-treatment on Binding Affinity and Monolayer Formation
Surface pre-treatment plays a crucial role in the quality and stability of the resulting phosphonic acid monolayer.
For instance, on aluminum, the morphology of the adsorbed phosphonic acid layer and the stability of the underlying oxide are significantly affected by the molecular structure of the phosphonic acid and the pre-treatment of the surface. ethz.ch Electrochemical impedance spectroscopy has revealed two modes of adsorption: physisorption of an aluminum-phosphonate complex and chemisorption of the phosphonic acid layer. ethz.ch
On zinc oxide, pre-treatment with oxygen plasma has been shown to generate reactive oxygen species on the surface, which facilitates a more robust binding of phosphonic acids. rsc.org This leads to the formation of dense, well-packed monolayers. rsc.org
Tailoring Interfacial Properties via Phosphonic Acid Linkages
The ability of this compound to form strong and stable linkages with metal oxides allows for the precise tailoring of interfacial properties. This is critical for the development of advanced materials with specific functionalities.
Design and Synthesis of Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the properties of both organic and inorganic components, often leading to materials with enhanced characteristics. nih.govmagtech.com.cnresearchgate.net this compound can act as a linker, covalently bonding organic moieties to inorganic substrates like metal oxides.
The sol-gel process is a common method for synthesizing such hybrid materials. nih.govresearchgate.netcmu.edu This technique allows for the creation of complex three-dimensional networks containing, for example, Zr-O-P bridges. nih.gov These materials are often thermally stable and insoluble in common solvents. nih.gov The phosphonic acid group's ability to coordinate with metal ions is a key feature in the formation of these hybrid structures. mdpi.com
Control of Surface Energy and Wetting Characteristics through Adsorption
The adsorption of this compound onto a surface can significantly alter its surface energy and wetting characteristics. By introducing a molecule with a non-polar phenylhexyl tail onto a polar metal oxide surface, the surface can be rendered more hydrophobic.
Studies on aluminum oxide surfaces have shown that the adsorption of phosphonic acids can be used to adjust the surface free energy. worktribe.com This is particularly relevant in applications like organic electronics, where controlling the wetting at interfaces is crucial for device performance and stability. worktribe.com A mismatch in surface energy between layers can lead to poor adhesion and device failure. worktribe.com By creating a self-assembled monolayer of phosphonic acids, the surface energy can be modified to improve compatibility with subsequently deposited organic layers. worktribe.com
Formation and Characterization of Thin Films
This compound can form well-defined thin films on various substrates. These films are typically self-assembled monolayers (SAMs) where the phosphonic acid headgroups bind to the substrate and the phenylhexyl tails orient away from the surface.
The formation of these films can be achieved by immersing the substrate in a solution containing the phosphonic acid. mpg.de The quality and ordering of the resulting film can be influenced by factors such as the concentration of the solution, the immersion time, and the temperature.
A variety of surface characterization techniques are employed to study these thin films. X-ray photoelectron spectroscopy (XPS) is used to determine the chemical composition of the surface and to confirm the binding of the phosphonic acid to the substrate. researchgate.netrsc.org Infrared spectroscopy (IR) can provide information about the bonding modes of the phosphonic acid and the orientation of the alkyl chains. researchgate.netrsc.org Atomic force microscopy (AFM) is used to visualize the morphology and smoothness of the film. rsc.org Contact angle measurements are a simple yet effective way to assess the change in surface energy and hydrophobicity after film formation. rsc.org
For example, in the context of organic thin-film transistors (TFTs), thin films of alkylphosphonic acids on an aluminum oxide gate dielectric have been shown to improve device performance. mpg.de The length of the alkyl chain in the phosphonic acid can influence the electrical characteristics of the TFT, such as mobility and the on/off current ratio. mpg.de
Interactive Data Table: Adsorption Characteristics of Phosphonic Acids on Metal Oxides
| Metal Oxide | Binding Mechanism | Binding Modes | Impact of Pre-treatment |
| Aluminum Oxide (Al₂O₃) | Condensation reaction forming Al-O-P bonds. researchgate.netethz.ch | Monodentate, Bidentate, Tridentate. ethz.chresearchgate.net | Affects layer morphology and oxide stability. ethz.ch |
| Titanium Dioxide (TiO₂) | Formation of stable Ti-O-P bonds. acs.orglu.se | Monodentate, Bidentate, Tridentate. nih.govuba.ar | Influences binding mode and film stability. acs.org |
| Zinc Oxide (ZnO) | Strong chemisorption to the surface. mdpi.comrsc.org | Predominantly Tridentate. rsc.org | Oxygen plasma enhances binding robustness. rsc.org |
| Iron Oxide (Fe₂O₃/Fe₃O₄) | Reaction with surface hydroxyls to form ferric phosphonate. researchgate.net | Self-assembly into lamellar structures. researchgate.net | Can be used for stabilization and functionalization. psu.edu |
Solution-Based Deposition Techniques for Phosphonic Acid Films
The formation of thin films of phosphonic acids, including this compound, on various substrates is commonly achieved through solution-based deposition techniques. These methods are favored for their versatility, cost-effectiveness, and control over film properties. researchgate.netsigmaaldrich.com The process generally involves applying a liquid precursor solution to a substrate, followed by a conversion step to form the final coating. researchgate.net
Commonly employed techniques at the laboratory and industrial scale include:
Dip-Coating: This method involves immersing a substrate into a solution containing the phosphonic acid and then withdrawing it at a controlled speed. The process can be broken down into three stages: immersion, withdrawal, and evaporation, often followed by heat treatment to achieve the desired film properties. researchgate.net
Spin-Coating: A small amount of the phosphonic acid solution is applied to the center of a substrate, which is then spun at high speed. This action spreads the solution by centrifugal force, leaving a thin, uniform film. researchgate.net It is a rapid and common method for depositing films ranging from nanometers to micrometers in thickness on a small scale. researchgate.netacademie-sciences.fr
Spray-Coating: This technique is suitable for preparing both thin and thick films and is widely used in research and industry. researchgate.net
Self-Assembled Monolayer (SAM) Formation: A highly effective method for phosphonic acids is the spontaneous formation of a self-assembled monolayer. This is typically achieved by immersing the substrate in a dilute solution of the phosphonic acid (e.g., 1 mM) in an organic solvent, such as toluene (B28343), for an extended period, often up to 24 hours. nih.gov The phosphonic acid molecules spontaneously adsorb onto the surface and arrange themselves into a dense, organized monolayer.
The choice of deposition technique depends on the desired film thickness, uniformity, and the scale of application. For creating highly ordered, dense monolayers for applications like corrosion inhibition, the self-assembly immersion technique is particularly prevalent.
Table 1: Comparison of Solution-Based Deposition Techniques
| Technique | Description | Advantages | Common Applications |
| Dip-Coating | Substrate is immersed and withdrawn from a solution at a controlled rate. researchgate.net | Simple, cost-effective, scalable for commercial production. researchgate.net | Optical coatings, protective layers. |
| Spin-Coating | A liquid solution is spread across a substrate by centrifugal force. researchgate.net | Produces highly uniform films, quick process for small substrates. researchgate.netacademie-sciences.fr | Semiconductor manufacturing, research-scale film fabrication. |
| Self-Assembly (Immersion) | Substrate is soaked in a dilute solution, allowing molecules to spontaneously form an ordered film. nih.gov | Creates highly ordered, dense monolayers; strong surface binding. | Corrosion inhibition, surface functionalization, molecular electronics. |
Investigation of Structural Ordering and Phase Behavior in Thin Films
The effectiveness of a this compound film, particularly in corrosion protection, is highly dependent on its structural ordering and phase behavior. The formation of these films is driven by the chemisorption of the phosphonic acid headgroup onto the metal oxide surface and the subsequent self-assembly of the organic side chains. mdpi.com
The amphiphilic nature of this compound—with its polar phosphonic acid head and nonpolar phenylhexyl tail—is crucial for this process. The key drivers for structural ordering are:
Chemisorption: The phosphonic acid group (-PO(OH)₂) has a strong affinity for metal oxide surfaces, forming a robust chemical bond (M-O-P). This serves as the anchor for the film.
Intermolecular Interactions: Once anchored, the phenylhexyl chains align and pack together. This packing is primarily driven by van der Waals interactions between the hexyl chains and potential π-π stacking interactions between the phenyl rings. These forces encourage the formation of a dense, quasi-crystalline, and ordered monolayer that acts as an effective barrier.
The assembly of these phosphonic acid layers can be a slow process, sometimes requiring several hours to days to achieve a high degree of order. mdpi.com The final structure and packing density of the film are influenced by several factors, including the cleanliness of the substrate, the concentration of the phosphonic acid solution, the choice of solvent, and the immersion time and temperature. While specific phase behavior data for this compound is not widely published, the principles of self-assembly for long-chain alkylphosphonic acids suggest that a well-ordered, solid-like monolayer is the expected and desired phase for optimal performance.
Mechanisms of Corrosion Inhibition
This compound is an effective corrosion inhibitor, and its mechanism of action is multifaceted, involving adsorption, barrier formation, and modification of electrochemical processes at the metal surface.
The primary mechanism is the formation of a dense, protective self-assembled monolayer on the metal. mdpi.comuv.mx This process begins with the adsorption of the inhibitor molecules onto the metal surface, which is a critical first step in acidic or neutral solutions. uv.mx The phosphonic acid functional group acts as a strong chelating agent, binding tightly to metal ions on the surface. oszk.hu This results in the formation of a stable metal-phosphonate complex (e.g., Fe²⁺-phosphonate), creating a durable, chemisorbed layer. oszk.huresearchgate.net
This adsorbed film acts as a physical barrier, isolating the metal from the corrosive environment and obstructing the diffusion of corrosive species like oxygen and chloride ions to the surface. nih.gov The hydrophobic phenylhexyl tails of the molecules further enhance this barrier by repelling water.
From an electrochemical standpoint, phosphonic acids are often classified as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. oszk.hunih.gov However, they frequently exhibit a more pronounced effect on the anodic reaction. nih.gov The adsorption of the inhibitor blocks active sites on the metal surface, reducing the rate of both oxidation and reduction reactions. nih.gov This is reflected in electrochemical measurements, where the addition of the inhibitor typically shifts the corrosion potential (Ecorr) to more positive (noble) values. nih.gov The adsorption process for phosphonic acids on iron surfaces is often found to obey the Langmuir adsorption isotherm. oszk.hu
In some formulations, the inhibitory effect of phosphonic acids can be enhanced by the presence of other ions, such as Zn²⁺, through a synergistic effect. oszk.huresearchgate.net In such systems, the protective film may consist of both the Fe²⁺-phosphonate complex at anodic sites and zinc hydroxide (B78521) (Zn(OH)₂) precipitated at cathodic sites. oszk.huresearchgate.net
Table 2: Key Mechanistic Aspects of Corrosion Inhibition by this compound
| Mechanistic Aspect | Description | Supporting Evidence |
| Adsorption & Chelation | The phosphonic acid headgroup strongly chemisorbs and chelates with metal ions on the surface. mdpi.comoszk.hu | Forms a stable Fe²⁺-phosphonate complex. oszk.huresearchgate.net The process often follows the Langmuir adsorption isotherm. oszk.hu |
| Barrier Formation | A dense, ordered monolayer of inhibitor molecules creates a physical and hydrophobic barrier on the metal surface. uv.mxnih.gov | The self-assembled film blocks active sites and prevents corrosive species from reaching the metal. nih.gov |
| Electrochemical Action | Acts as a mixed-type inhibitor, retarding both anodic and cathodic reactions, often with a predominant anodic effect. oszk.hunih.gov | Shifts the corrosion potential (Ecorr) to more positive values. nih.gov |
| Synergistic Effects | Inhibition efficiency can be improved when used in combination with other ions like Zn²⁺. oszk.huresearchgate.net | Leads to the formation of a composite protective film, such as Fe²⁺-phosphonate and Zn(OH)₂. oszk.huresearchgate.net |
Role of 6 Phenylhexyl Phosphonic Acid in Materials Science Applications
Development of Functional Materials
The dual functionality of (6-Phenylhexyl)phosphonic acid, combining the hydrophobic nature of the phenylhexyl chain with the reactive and anchoring capabilities of the phosphonic acid group, makes it a valuable component in the design of novel functional materials.
Integration into Hybrid Organic-Inorganic Composites
Hybrid organic-inorganic composites are materials that combine the properties of both organic and inorganic components at the nanoscale, leading to materials with enhanced characteristics. researchgate.net The incorporation of phosphonic acids, such as this compound, into these composites is achieved through the strong binding of the phosphonate (B1237965) group to metal oxide surfaces. rsc.orgresearchgate.net This interaction allows for the formation of self-assembled monolayers on inorganic substrates, effectively modifying their surface properties.
The phenylhexyl group of this compound introduces organic character to the inorganic material, which can influence properties like hydrophobicity, thermal stability, and mechanical strength. researchgate.net These hybrid materials have potential applications in diverse fields such as proton-conducting membranes for fuel cells, where the phosphonic acid groups contribute to proton transport. rsc.orgresearchgate.net
Application in Nanocrystal Stabilization
Nanocrystals, due to their high surface-area-to-volume ratio, are prone to aggregation. Stabilizers are therefore crucial in the synthesis and processing of nanocrystals to prevent this phenomenon and to ensure their long-term stability. nih.govnih.gov Phosphonic acids are effective stabilizers for a variety of nanocrystals, including semiconductor quantum dots and metal oxide nanoparticles. researchgate.net
This compound can act as a capping ligand, where the phosphonic acid headgroup binds to the surface of the nanocrystal, and the phenylhexyl tail extends into the solvent, providing steric hindrance that prevents the nanocrystals from coming into close contact and aggregating. nih.gov The length and nature of the alkyl chain and the terminal functional group can be tailored to control the solubility and compatibility of the nanocrystals with different matrices.
Table 2: Role of this compound in Nanocrystal Stabilization
| Feature | Function |
|---|---|
| Phosphonic Acid Headgroup | Anchors to the nanocrystal surface through strong coordination bonds. |
| Phenylhexyl Chain | Provides a steric barrier to prevent aggregation and controls the dispersibility of the nanocrystals in various solvents. nih.gov |
Catalytic Applications and Catalyst Design
The phosphonic acid group in this compound can be utilized in catalysis, either by acting as a ligand for metal catalysts or by serving as an anchor to immobilize catalytic species on a support.
Utilization as Ligands in Metal-Catalyzed Reactions
Phosphonate-containing ligands are known to coordinate with a variety of metal ions, forming stable complexes that can be used as catalysts in a range of organic transformations. scispace.com The this compound can be deprotonated to form a phosphonate ligand that can bind to metal centers. The phenylhexyl group can influence the steric and electronic properties of the resulting metal complex, thereby affecting its catalytic activity and selectivity. These metal complexes can be employed in reactions such as cross-coupling reactions, hydrogenations, and oxidations. scispace.com
Immobilization on Supports for Heterogeneous Catalysis
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling. tezu.ernet.in this compound can be used to immobilize homogeneous catalysts onto solid supports, such as silica (B1680970) or metal oxides. The phosphonic acid group strongly binds to the support material, while the phenyl group at the other end of the molecule can be functionalized with a catalytically active species. This approach combines the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems.
Organocatalytic Applications in Asymmetric Transformations
Chiral phosphoric acids and their derivatives have emerged as powerful organocatalysts for a wide range of asymmetric transformations. nih.govmdpi.com While this compound itself is not chiral, it can serve as a scaffold for the synthesis of chiral phosphonic acid catalysts. By introducing chiral moieties into the molecule, it is possible to create catalysts that can induce stereoselectivity in chemical reactions. These organocatalysts are particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. rsc.org The design of such catalysts often involves creating a well-defined chiral environment around the acidic proton of the phosphonic acid group, which then interacts with the substrate to control the stereochemical outcome of the reaction.
Advanced Sensor Technologies
Design Principles for Phosphonic Acid-Based Nanosensors
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Evaluation of Detection Mechanisms and Sensing Performance
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Advanced Characterization Techniques for 6 Phenylhexyl Phosphonic Acid Systems
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of (6-Phenylhexyl)phosphonic acid and probing its electronic and vibrational states, especially when immobilized on a surface.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ³¹P NMR)
NMR spectroscopy is a cornerstone technique for the structural verification of this compound in solution.
¹H NMR Spectroscopy provides a detailed map of the proton environments within the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the phenyl ring protons, the six methylene (B1212753) (CH₂) groups of the hexyl chain, and the acidic protons of the phosphonic acid group. The aromatic protons typically appear in the downfield region (δ 7.1-7.3 ppm). The aliphatic protons of the hexyl chain would present as a series of multiplets between approximately δ 1.2 and δ 2.6 ppm, with the methylene group adjacent to the phenyl ring and the one adjacent to the phosphorus atom showing characteristic shifts and coupling patterns.
³¹P NMR Spectroscopy is highly specific for the phosphorus nucleus and is a powerful tool for confirming the presence and chemical environment of the phosphonic acid moiety. bruker-nano.jp For alkyl-aromatic phosphonic acids, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. nih.gov The chemical shift provides information about the oxidation state and bonding of the phosphorus atom. In non-decoupled spectra, this signal would be split into a complex multiplet due to coupling with adjacent protons on the alkyl chain. bruker-nano.jp
Table 1: Predicted ¹H and ³¹P NMR Chemical Shifts for this compound
| Assignment | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| Phenyl Protons | ¹H | 7.1 - 7.3 | Complex multiplet |
| Benzyl (B1604629) CH₂ | ¹H | ~2.6 | Triplet |
| Internal CH₂ (x4) | ¹H | 1.2 - 1.7 | Overlapping multiplets |
| CH₂-P | ¹H | 1.7 - 2.0 | Multiplet, coupled to ³¹P |
| P-OH | ¹H | 10 - 12 | Broad singlet, exchangeable |
| Phosphonic Acid | ³¹P | 20 - 35 | Referenced to 85% H₃PO₄ |
Infrared Reflection-Absorption Spectroscopy (IRRAS)
When this compound is assembled as a monolayer on a reflective substrate (like gold, silicon, or various oxides), IRRAS becomes a powerful tool for determining its molecular orientation and binding mechanism. acs.orgresearchgate.net The technique is highly sensitive to vibrational modes with dipole moments perpendicular to the substrate surface.
Key vibrational bands for analyzing this compound SAMs include:
C-H Stretching: The symmetric and asymmetric stretches of the aliphatic hexyl chain (νₛ(CH₂) and νₐ(CH₂)) appear around 2850 and 2920 cm⁻¹, respectively. The positions of these peaks are indicative of the conformational order (packing density) of the alkyl chains.
Phenyl Ring Modes: Vibrations associated with the aromatic ring appear in the 1400-1600 cm⁻¹ region.
Phosphonate (B1237965) Group Vibrations: The most informative region is between 900 and 1300 cm⁻¹. The presence or absence of peaks corresponding to P=O (around 1220 cm⁻¹), P-OH (around 900-1050 cm⁻¹), and P-O-Metal stretches provides direct evidence of the binding mode (monodentate, bidentate, or tridentate) to the oxide surface. mpg.debeilstein-journals.org For example, the disappearance of the P=O stretch is often interpreted as the oxygen atom's involvement in surface bonding, suggesting bidentate or tridentate coordination. mpg.de
Table 2: Characteristic IRRAS Frequencies for Alkyl-Aromatic Phosphonic Acid SAMs
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Information |
| νₐ(CH₂) | ~2920 | Alkyl chain conformation/order |
| νₛ(CH₂) | ~2850 | Alkyl chain conformation/order |
| Phenyl C=C Stretch | 1400 - 1600 | Presence of aromatic ring |
| ν(P=O) | ~1220 | Indicates free P=O (monodentate or bidentate binding) |
| ν(PO₃) / ν(P-O-Metal) | 1040 - 1150 | Indicates surface binding (bidentate/tridentate) |
| ν(P-OH) | 900 - 1050 | Indicates unbound or monodentate binding |
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top few nanometers of a material. nih.gov For a SAM of this compound on a substrate, XPS can confirm the presence of the monolayer and elucidate its binding chemistry. nih.govmdpi.com
High-resolution scans of specific elemental regions are analyzed:
P 2p: The presence of a peak around 133-134 eV confirms the presence of phosphorus on the surface.
C 1s: The C 1s spectrum can be deconvoluted into components representing the aliphatic (C-C, C-H) carbons of the hexyl chain (~285.0 eV), the aromatic carbons of the phenyl ring, and the carbon alpha to the phosphorus atom (C-P).
O 1s: This is a crucial region for determining the binding mode. The O 1s spectrum can be resolved into components corresponding to the P=O bond (~531.4 eV) and P-OH groups (~532.8 eV). nih.govacs.org Upon binding to a metal oxide surface (e.g., TiO₂, Al₂O₃), the P-OH signal decreases, and a new component corresponding to P-O-Metal bonds appears at a lower binding energy. The ratio of these oxygen species allows for the determination of the average binding state (monodentate, bidentate, or tridentate) of the phosphonic acid headgroups to the surface. nih.govmdpi.com
Table 3: Typical XPS Binding Energies for Phosphonic Acid Monolayers
| Core Level | Functional Group | Typical Binding Energy (eV) |
| P 2p | R-PO₃H₂ | 133 - 134 |
| C 1s | C-C, C-H (Aliphatic & Aromatic) | ~285.0 |
| O 1s | P=O | ~531.4 |
| O 1s | P-OH | ~532.8 |
| O 1s | P-O-Metal | 530.8 - 531.5 |
Surface-Enhanced Raman Scattering (SERS) and Tip-Enhanced Raman Scattering (TERS)
SERS and TERS are highly sensitive vibrational spectroscopy techniques that can provide detailed chemical information from molecules adsorbed on plasmonic metal nanostructures (typically Ag or Au). rsc.org The enhancement of the Raman signal can be several orders of magnitude, allowing for monolayer or even single-molecule detection. fz-juelich.de
For this compound, SERS/TERS would be particularly effective for:
Probing the Aromatic Moiety: The phenyl ring possesses several strong Raman active modes (e.g., ring breathing modes) that would be significantly enhanced, providing a clear spectroscopic fingerprint.
Investigating Surface Interaction: The orientation of the molecule relative to the nanoparticle surface can be inferred from the relative enhancement of different vibrational modes. Vibrations from the part of the molecule closest to the surface, such as the phosphonate group, are often preferentially enhanced. This allows for a detailed study of the headgroup-surface interaction. TERS, which uses a sharp metallic tip as the enhancement source, offers the additional advantage of nanoscale spatial resolution.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The primary chromophore in this compound is the phenyl group. The spectrum is expected to show characteristic absorption bands in the UV region resulting from π → π* transitions within the aromatic ring. Typically, benzene (B151609) and its simple alkyl derivatives show a strong absorption band near 200-210 nm and a weaker, structured "benzenoid" band around 255-270 nm. While not highly specific for the entire structure, UV-Vis spectroscopy can be used to quantify the concentration of the compound in solution and to monitor its adsorption onto surfaces, where changes in the local environment can lead to shifts in the absorption maxima (solvatochromism).
Microscopic and Scattering Techniques for Morphological and Structural Analysis
While spectroscopy elucidates chemical structure, microscopic and scattering techniques are essential for understanding the physical arrangement, topography, and large-scale order of this compound systems, particularly when they form thin films or monolayers.
Scanning Tunneling Microscopy (STM): For SAMs on conductive substrates, STM can provide true molecular-resolution images. acs.org STM can visualize the packing arrangement of the molecules, such as the herringbone structure common for aromatic groups, and identify the unit cell of the monolayer. By adjusting tunneling parameters, it is sometimes possible to selectively image the head groups or tail groups, providing information about molecular orientation. nih.gov
X-ray Reflectivity (XRR): XRR is a powerful, non-destructive technique for precisely determining the thickness, density, and roughness of thin films. mdpi.com For a this compound SAM, XRR provides a spatially averaged electron density profile normal to the surface. From this profile, the precise thickness of the monolayer can be determined with sub-angstrom resolution, which, when compared to the calculated molecular length, allows for an accurate calculation of the average molecular tilt angle. researchgate.netmdpi.com
Neutron Scattering: Techniques like Quasielastic Neutron Scattering (QENS) and Small-Angle Neutron Scattering (SANS) can provide unique information. QENS is sensitive to atomic and molecular motions, and could be used to study the dynamics of the hexyl chain or the phenyl ring within a monolayer on nanosecond to picosecond timescales. SANS can probe larger-scale structures, such as the aggregation of this compound-functionalized particles or the structure of the molecule in solution.
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanoscale. researchgate.net It has become an essential tool for investigating the nature of surfaces and can provide fundamental information on particle-surface interactions and surface heterogeneity. researchgate.net The operational principle of AFM involves scanning a sharp tip, located at the end of a flexible cantilever, across a sample surface. researchgate.net A feedback mechanism maintains a constant force between the tip and the sample, and the deflection of the cantilever is monitored by a laser beam reflected onto a photodetector. This process generates a detailed topographical map of the sample's surface. researchgate.net
In the context of this compound, AFM is particularly valuable for studying the formation and quality of self-assembled monolayers (SAMs) on various substrates, such as titanium alloys (Ti-6Al-4V). For instance, studies on similar phosphonic acid SAMs have used AFM to measure key surface parameters like roughness. mdpi.com The root-mean-square (RMS) roughness, calculated from AFM images, can indicate how the phosphonate layer affects the surface topography. mdpi.com An increase in roughness might suggest the formation of agglomerates on the surface. mdpi.com
AFM can also be employed to investigate nanomechanical properties, such as adhesive forces and the coefficient of friction, at the nanoscale. mdpi.com By analyzing force-distance curves, the pull-off force, which corresponds to the adhesion between the AFM tip and the surface, can be determined. mdpi.com Comparing the adhesive force of a substrate before and after modification with a phosphonic acid layer provides insights into the stability and uniformity of the coating. mdpi.com
Table 1: Example AFM Data for a Phosphonic Acid Monolayer on a Substrate
| Sample | RMS Roughness (nm) | Adhesive Force (nN) | Coefficient of Friction |
|---|---|---|---|
| Unmodified Substrate | 5.2 ± 0.4 | 35.1 ± 2.5 | 0.23 |
| Substrate with Phosphonic Acid SAM | 7.8 ± 0.6 | 15.4 ± 1.8 | 0.19 |
Note: Data are hypothetical and for illustrative purposes, based on findings for similar systems. mdpi.com
X-ray Diffraction (XRD) and X-ray Reflectivity (XRR) for Crystalline Order and Layer Structure
X-ray Diffraction (XRD) and X-ray Reflectivity (XRR) are powerful, non-destructive techniques used to analyze the structural properties of materials. XRD provides information about the crystalline structure, phase, and orientation of a material, while XRR is used to determine the thickness, density, and roughness of thin films and multilayer structures. northwestern.eduiipseries.org
XRD is instrumental in determining the crystal structure of phosphonic acid compounds. nih.govresearchgate.net By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, one can determine parameters such as the unit cell dimensions (a, b, c), crystal system, and space group. For example, analysis of other, similar organophosphorus compounds has revealed orthorhombic crystal systems. nih.govresearchgate.net This information is crucial for understanding the packing of molecules in the solid state, which influences the material's physical properties.
XRR is particularly suited for characterizing thin films and layered structures, such as those formed by the layer-by-layer assembly of metal-phosphonate networks. northwestern.edu This technique measures the intensity of X-rays reflected from a surface at grazing angles. The resulting reflectivity curve can be modeled to extract detailed information about each layer in the film, including its thickness, electron density (related to material density), and interfacial roughness. northwestern.eduresearchgate.net For multilayer films containing this compound, XRR can precisely measure the thickness of the repeating metal-phosphonate layers, confirming the order and periodicity of the structure. northwestern.edu
Table 2: Example Crystal Data from Single-Crystal XRD for a Phenyl-Phosphonic Acid Derivative
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | Pbca |
| a (Å) | 12.4231 (8) |
| b (Å) | 7.8464 (5) |
| c (Å) | 15.9801 (10) |
| Volume (ų) | 1557.69 (17) |
Note: Data adapted from a study on Methyl(phenyl)phosphinic acid to illustrate typical XRD output. researchgate.net
Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM) for Nanostructure Characterization
Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM) are complementary techniques for characterizing nanoparticles and nanostructures. researchgate.net DLS is used to determine the size distribution of small particles in suspension, while SEM provides direct visualization of the surface morphology and structure of materials. researchgate.netescholarship.org
DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a liquid. researchgate.net The rate of these fluctuations is related to the particle size; smaller particles move faster, causing more rapid fluctuations. This technique is highly effective for studying the aggregation behavior of molecules like this compound in solution, which can form micelles or other nanostructures. researchgate.net Studies on similar amphiphilic phosphonic acids have used DLS to investigate how factors like solvent, concentration, and aqueous phase acidity affect aggregate size. researchgate.net The technique can be particularly useful for monitoring the kinetics of nanoparticle aggregation. nist.gov
SEM uses a focused beam of electrons to scan the surface of a sample, generating images with high resolution and depth of field. researchgate.net It provides detailed information about the surface topography, morphology, and composition of nanostructures. researchgate.net For systems involving this compound, SEM could be used to characterize the morphology of nanoparticles synthesized using this compound as a capping agent or to visualize the structure of composite materials or surface coatings. The spatial resolution of SEM is typically in the range of 1-10 nm, making it suitable for characterizing structures larger than this limit. researchgate.net
Complementary Analytical Methods for Purity and Composition
Alongside structural and morphological characterization, analytical methods are essential for determining the purity and composition of this compound samples.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. nih.govdergipark.org.tr It is widely employed for the purity assessment of chemical compounds, including phosphonic acids. amazonaws.com Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. dergipark.org.tr
For the analysis of this compound, a phenyl-type stationary phase, such as a Phenyl-Hexyl column, can offer unique selectivity. hplc.eu These phases can engage in π-π interactions with the aromatic ring of the analyte, in addition to hydrophobic interactions. chromatographyonline.com This can lead to enhanced retention and altered selectivity compared to standard C18 columns, which is particularly useful for separating aromatic isomers or related impurities. chromatographyonline.com
The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphoric acid or formic acid in water), is optimized to achieve good separation of the main compound from any potential impurities or degradation products. dergipark.org.trsielc.com Method development involves optimizing parameters such as the mobile phase gradient, flow rate, and column temperature to achieve sharp peaks and good resolution within a reasonable analysis time. nih.gov The purity of a this compound sample can be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.
Table 3: Example HPLC Method Parameters for Analysis of Phenyl-Containing Compounds
| Parameter | Condition |
|---|---|
| Column | HALO Phenyl-Hexyl, 4.6 x 50 mm |
| Mobile Phase | 75/25 Methanol/Water |
| Flow Rate | 1.8 mL/min |
| Temperature | 35 °C |
| Detection | UV at 254 nm |
Note: Parameters adapted from an application using a Phenyl-Hexyl column for separating aromatic compounds. hplc.eu
Theoretical and Computational Investigations of 6 Phenylhexyl Phosphonic Acid Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Studies
Calculations on phenylphosphonic acid, a closely related molecule, provide a foundational understanding of the electronic properties. These studies often employ basis sets such as 6-311G** to optimize the molecular geometry and calculate key electronic parameters. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy levels and spatial distributions govern the molecule's reactivity. The HOMO is typically localized on the phenyl ring, indicating its role as the primary site for electrophilic attack, while the LUMO is often distributed across the phosphonic acid group, suggesting its susceptibility to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. Other quantum chemical descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness, can also be calculated to provide a more comprehensive picture of the molecule's reactivity profile. These parameters are essential for predicting how (6-Phenylhexyl)phosphonic acid will interact with other molecules and surfaces.
Table 1: Calculated Electronic Properties of Phenylphosphonic Acid (Representative Data)
| Property | Calculated Value (Arbitrary Units) | Description |
| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 7.3 eV | An indicator of chemical reactivity and stability. |
| Ionization Potential | 8.5 eV | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | 1.2 eV | The energy released when an electron is added to the molecule. |
| Electronegativity | 4.85 eV | A measure of the ability of the molecule to attract electrons. |
| Chemical Hardness | 3.65 eV | A measure of the resistance of the molecule to change its electron configuration. |
Note: The values presented in this table are illustrative and based on typical DFT calculations for phenylphosphonic acid. The actual values for this compound would require specific calculations.
Molecular Dynamics Simulations of Self-Assembly Processes and Interfacial Behavior
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide detailed insights into the self-assembly of these molecules into ordered monolayers on various substrates and their behavior at interfaces.
While specific MD simulations for this compound are not extensively documented, numerous studies on long-chain alkylphosphonic acids offer a clear picture of the expected behavior. These simulations typically model the phosphonic acid molecules, a substrate (often a metal oxide like aluminum oxide or titanium dioxide), and in some cases, a solvent. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system.
MD simulations can track the trajectories of individual molecules as they adsorb onto a surface and organize into a self-assembled monolayer (SAM). These simulations reveal that the initial adsorption is driven by the strong interaction between the phosphonic acid headgroup and the substrate. Over time, intermolecular van der Waals interactions between the alkyl chains and π-π stacking interactions between the phenyl rings (in the case of this compound) lead to the formation of a densely packed and ordered monolayer.
The simulations can also elucidate the orientation and tilt of the molecules within the SAM. The final structure of the monolayer is a balance between the headgroup-substrate interaction, the intermolecular interactions, and the thermal energy of the system. Furthermore, MD simulations can be used to study the dynamic behavior of the SAM at different temperatures and in the presence of various solvents, providing information on its stability and response to environmental changes.
Table 2: Typical Parameters in Molecular Dynamics Simulations of Alkylphosphonic Acid SAMs
| Parameter | Typical Value/Setting | Description |
| Force Field | COMPASS, AMBER, GROMOS | A set of equations and parameters used to calculate the potential energy of the system. |
| Substrate Model | Crystalline slab of Al₂O₃, TiO₂, etc. | A representation of the surface onto which the SAM is formed. |
| Solvent Model | Explicit (e.g., TIP3P water) or implicit | Representation of the solvent environment. |
| Simulation Time | Nanoseconds to microseconds | The duration of the simulation, which needs to be long enough to observe the self-assembly process. |
| Temperature | 300 K (Room Temperature) | The temperature at which the simulation is run. |
| Pressure | 1 atm | The pressure at which the simulation is run. |
Computational Modeling of Adsorption Mechanisms at Diverse Interfaces
The adsorption of this compound onto various surfaces is a critical aspect of its application, and computational modeling provides a detailed understanding of the underlying mechanisms. DFT calculations are frequently employed to investigate the interaction between the phosphonic acid headgroup and different substrates at a quantum mechanical level.
These studies have shown that phosphonic acids can bind to metal oxide surfaces through several coordination modes: monodentate, bidentate, and tridentate. In a monodentate linkage, one of the oxygen atoms of the phosphonic acid group binds to a metal atom on the surface. In a bidentate linkage, two oxygen atoms bind to one or two metal atoms. In a tridentate linkage, all three oxygen atoms of the phosphonic acid headgroup are involved in bonding with the surface.
The preferred binding mode depends on several factors, including the nature of the substrate, the surface crystallography, and the presence of surface hydroxyl groups or water molecules. For example, on hydroxylated alumina (B75360) surfaces, a mixture of monodentate and bidentate binding is often observed. On titanium dioxide, bidentate binding is frequently reported as the most stable configuration.
Computational models can also be used to calculate the adsorption energy, which is the energy released when a molecule adsorbs onto a surface. A higher adsorption energy indicates a stronger and more stable interaction. These calculations have consistently shown that phosphonic acids bind more strongly to metal oxide surfaces than carboxylic acids, which is a key reason for their use in forming robust SAMs.
Table 3: Adsorption Characteristics of Phosphonic Acids on Different Surfaces (from Computational Studies)
| Substrate | Predominant Binding Mode(s) | Typical Adsorption Energy Range (kJ/mol) |
| Aluminum Oxide (Al₂O₃) | Monodentate, Bidentate | 150 - 250 |
| Titanium Dioxide (TiO₂) | Bidentate | 200 - 300 |
| Silicon Dioxide (SiO₂) | Bidentate | 100 - 200 |
| Iron Oxide (Fe₂O₃/Fe₃O₄) | Bidentate, Tridentate | 180 - 280 |
Note: These values are based on computational studies of various alkyl and aryl phosphonic acids and are intended to be representative.
Elucidation of Structure-Property Relationships through Advanced Computational Approaches
Advanced computational approaches, including Quantitative Structure-Property Relationship (QSPR) modeling, play a crucial role in elucidating the links between the molecular structure of compounds like this compound and their macroscopic properties. QSPR models are mathematical equations that correlate the structural features of molecules with their observed properties.
For this compound and related molecules, QSPR studies can be used to predict a wide range of properties, such as the stability of the resulting SAMs, their surface energy, and their performance in electronic devices. The "structure" in QSPR is represented by a set of molecular descriptors, which are numerical values that encode different aspects of the molecule's topology, geometry, and electronic structure.
In the context of SAMs formed from this compound, key structural features that influence the properties of the monolayer include:
Alkyl Chain Length: The length of the hexyl chain influences the thickness of the SAM and the strength of the van der Waals interactions between adjacent molecules. Longer chains generally lead to more ordered and stable monolayers.
Phenyl Group: The presence of the terminal phenyl group introduces the possibility of π-π stacking interactions between neighboring molecules. This can lead to enhanced ordering and thermal stability of the SAM compared to simple alkylphosphonic acids. The phenyl group also significantly influences the surface energy of the monolayer.
Computational studies have shown that by systematically varying these structural features and calculating the resulting properties, it is possible to develop predictive QSPR models. These models can then be used to design new phosphonic acid molecules with tailored properties for specific applications. For instance, in the context of organic electronics, the structure of the phosphonic acid in a SAM can affect the charge carrier mobility of an overlying semiconductor layer.
Table 4: Structure-Property Relationships for Phosphonic Acid Self-Assembled Monolayers
| Structural Feature | Property Influenced | Nature of Relationship |
| Alkyl Chain Length | Monolayer Thickness, Ordering, and Stability | Longer chains generally lead to thicker, more ordered, and more stable monolayers. |
| Terminal Group (e.g., Phenyl vs. Methyl) | Surface Energy, Molecular Ordering | The terminal group has a dominant effect on the surface energy and can influence the packing and ordering of the molecules in the SAM. |
| Headgroup | Binding Strength, Adsorption Mode | The phosphonic acid headgroup provides strong binding to metal oxide surfaces, with the specific binding mode depending on the substrate. |
By leveraging these advanced computational approaches, researchers can gain a deeper understanding of the behavior of this compound and rationally design materials with optimized performance for a variety of applications.
Q & A
Q. Advanced
Advanced Oxidation Processes (AOPs): UV/H₂O₂ systems degrade 90% of phosphonic acid in 2 hours (pH 7, 25°C). Monitor intermediates via HPLC-UV (λ = 210 nm).
Bacterial Degradation: Pseudomonas spp. metabolize phosphonic acid to phosphate, tracked via ³¹P NMR.
Soil Column Studies: Measure leaching potential using EPA SW-846 Method 1312 (Kd = 50–100 mL/g) .
How can multivariate statistical process control (MSPC) optimize this compound synthesis?
Advanced
MSPC models (e.g., partial least squares regression) correlate reaction variables (temperature, pH) with yield. For batch cooling crystallization:
- Monitor nucleation kinetics (Avrami exponent: n = 2.5–3.0).
- Adjust cooling rates (0.5–1.0°C/min) to minimize impurities. Real-time Fourier-transform Raman spectroscopy detects polymorphic transitions .
What mechanisms explain the inhibitory effects of this compound on enzymes?
Basic
The compound mimics phosphoenolpyruvate (PEP) in shikimate pathway enzymes (e.g., 5-enolpyruvylshikimate-3-phosphate synthase), acting as a competitive inhibitor (Ki = 0.1–1.0 µM). Assay via UV-Vis (ΔA₃₄₀) with purified enzyme and substrate .
Advanced
Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites. Free energy perturbation (FEP) calculations reveal that the phenylhexyl chain enhances binding entropy (ΔG = −8.5 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
